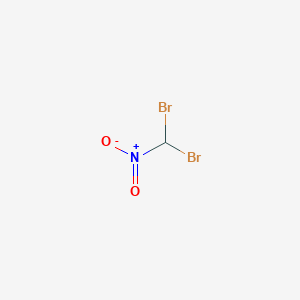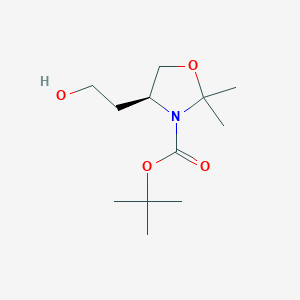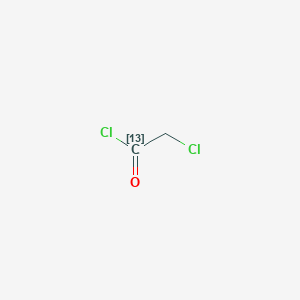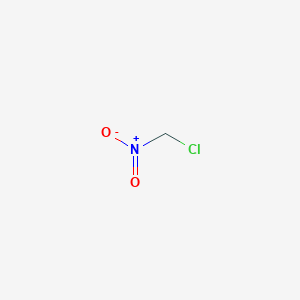
syn-12-Hydroxydieldrin
Vue d'ensemble
Description
Syn-12-Hydroxydieldrin is a metabolite of dieldrin, which is a chlorinated cyclodiene pesticide . It is formed by the direct oxidation of dieldrin, supposedly by cytochrome oxidases . The production of syn-12-Hydroxydieldrin can be inhibited in vitro by the addition of mono-oxygenase inhibitors such as sesamex .
Synthesis Analysis
The synthesis of syn-12-Hydroxydieldrin involves the direct oxidation of dieldrin . This process is thought to be mediated by cytochrome oxidases . In a comparative metabolism study, it was found that rats and primates seemed to metabolize dieldrin mainly by direct oxidation resulting in 12-OH-dieldrin .Chemical Reactions Analysis
The major chemical reaction involving syn-12-Hydroxydieldrin is its formation from dieldrin through direct oxidation . This reaction is thought to be mediated by cytochrome oxidases . The production of syn-12-Hydroxydieldrin can be inhibited in vitro by the addition of mono-oxygenase inhibitors such as sesamex .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Syn-12-Hydroxydieldrin has been synthesized and its structure confirmed through various methods. Bedford, Crane, and Harrod (1986) accomplished the first syntheses of syn-12-hydroxydieldrin, along with other isomers, by debenzoylation and epoxidation. This work laid the groundwork for understanding the chemical structure and potential reactivity of syn-12-hydroxydieldrin (Bedford, Crane, & Harrod, 1986).
Bioconversion and Metabolite Identification
Research by Kamei, Takagi, and Kondo (2010) explored the bioconversion of dieldrin, a compound closely related to syn-12-hydroxydieldrin, using wood-rotting fungi. This study identified 9-hydroxydieldrin as a metabolite, demonstrating the potential of microorganisms in degrading and transforming compounds related to syn-12-hydroxydieldrin (Kamei, Takagi, & Kondo, 2010).
Neurotoxicity Studies
Slotkin and Seidler (2008) investigated the developmental neurotoxic effects of dieldrin and its derivatives, including compounds similar to syn-12-hydroxydieldrin. Their study revealed alterations in serotonin pathways and synaptic function, suggesting potential neurotoxic impacts of syn-12-hydroxydieldrin-related compounds (Slotkin & Seidler, 2008).
Ecotoxicology
The ecological impact of compounds like syn-12-hydroxydieldrin has also been a subject of research. Arnold et al. (1996) explored the synergistic effects of environmental chemicals, including dieldrin, on estrogen receptor activation. Their findings are relevant for understanding the broader environmental and ecological implications of syn-12-hydroxydieldrin (Arnold et al., 1996).
Comparative Metabolism Studies
Hutson (1976) conducted comparative metabolism studies of dieldrin in rats and mice, which is relevant for understanding the metabolic pathways of syn-12-hydroxydieldrin. This research provides insights into the species-specific metabolism of compounds closely related to syn-12-hydroxydieldrin (Hutson, 1976).
Propriétés
IUPAC Name |
3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHKKHANKOOSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C(C1O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949729 | |
| Record name | syn-12-Hydroxydieldrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
syn-12-Hydroxydieldrin | |
CAS RN |
26946-01-0, 28548-09-6, 38149-13-2, 49748-76-7 | |
| Record name | syn-12-Hydroxydieldrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026946010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyendrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxydieldrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038149132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049748767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | syn-12-Hydroxydieldrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















